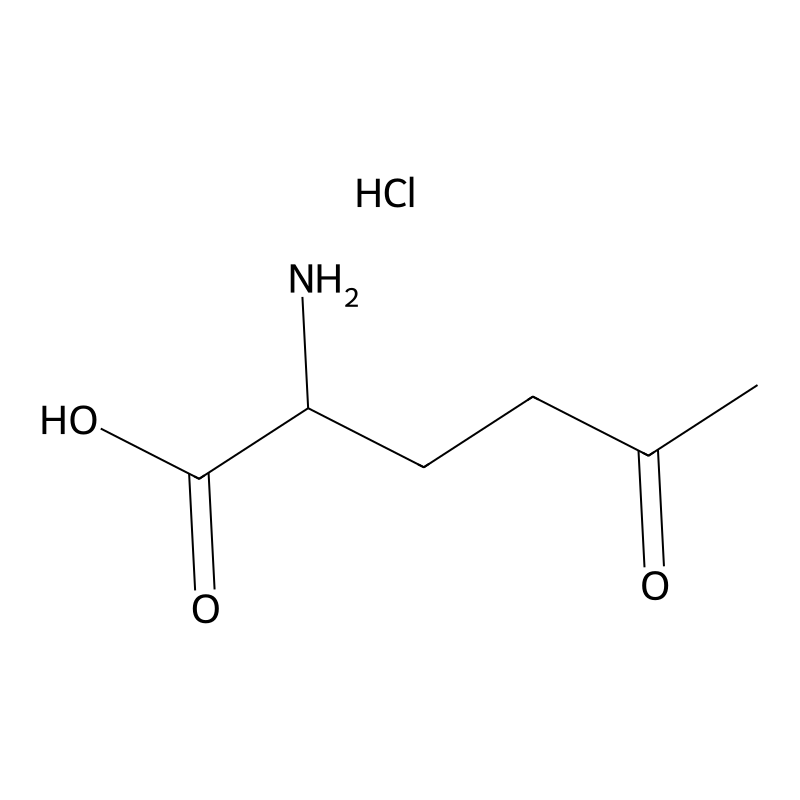

2-Amino-5-oxohexanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-oxohexanoic acid hydrochloride, with the chemical formula C₆H₁₁NO₃·HCl and CAS number 1394040-02-8, is a non-proteinogenic alpha-amino acid. This compound features both an amino group (-NH₂) and a carboxylic acid group (-COOH), which are characteristic of amino acids, but it is not incorporated into proteins. The presence of a keto group (C=O) adjacent to the carboxylic acid distinguishes it from standard amino acids. This compound is typically encountered in its hydrochloride form, enhancing its solubility in aqueous solutions, which is beneficial for various applications in biochemical research and synthesis .

Non-Proteinogenic Amino Acid Research:

- 2-Amino-5-oxohexanoic acid (without the hydrochloride) is a non-proteinogenic alpha-amino acid. Non-proteinogenic amino acids are molecules similar to the standard amino acids used in protein synthesis but are not typically incorporated into proteins. Research in this field explores the potential functions of non-proteinogenic amino acids in biological systems []. 2-Amino-5-oxohexanoic acid hydrochloride may be a useful tool in such studies due to its structural similarity to other known non-proteinogenic amino acids.

Metabolic Studies:

- The structure of 2-Amino-5-oxohexanoic acid suggests it might be involved in cellular metabolism. The ketone group (C=O) and the carboxylic acid group (COOH) are functional groups commonly found in metabolites. Research in this area could involve investigating the potential role of 2-Amino-5-oxohexanoic acid hydrochloride in specific metabolic pathways.

Chemical Biology Applications:

- -Amino-5-oxohexanoic acid hydrochloride is available from some chemical suppliers as a research chemical. This suggests potential applications in chemical biology research, where scientists use synthetic molecules to probe biological processes. The specific applications in this field would depend on the research goals and the unique properties of the molecule.

Important Note:

- The information on potential research applications is based on the chemical structure of 2-Amino-5-oxohexanoic acid hydrochloride and not on any published scientific studies. Further research is needed to determine its specific biological activity and potential research applications.

- Decarboxylation: Under specific conditions, the carboxylic group can be removed, resulting in the formation of an amine.

- Amidation: The amino group can react with carboxylic acids to form amides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry or biochemistry .

Research indicates that 2-amino-5-oxohexanoic acid hydrochloride exhibits various biological activities. It has been studied for its potential roles in metabolic pathways and as a substrate for enzyme reactions. Its unique structure allows it to interact with enzymes involved in amino acid metabolism, potentially influencing metabolic processes. Furthermore, it may have implications in neurochemistry due to its structural similarity to neurotransmitters .

The synthesis of 2-amino-5-oxohexanoic acid hydrochloride can be achieved through several methods:

- Amino Acid Derivation: Starting from simple amino acids through controlled reactions that introduce the keto group.

- Chemical Synthesis: Utilizing organic synthesis techniques involving the reaction of suitable precursors with reagents that facilitate the formation of the keto and amino functionalities.

- Enzymatic Methods: Employing specific enzymes that catalyze the transformation of precursor compounds into 2-amino-5-oxohexanoic acid hydrochloride under mild conditions .

2-Amino-5-oxohexanoic acid hydrochloride finds applications across various fields:

- Biochemical Research: Used as a reagent in studies focusing on amino acid metabolism and enzyme kinetics.

- Pharmaceutical Development: Investigated for potential therapeutic uses due to its biological activity.

- Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

Its versatility makes it a valuable compound in both academic and industrial settings .

Studies on interaction profiles indicate that 2-amino-5-oxohexanoic acid hydrochloride can interact with various biological macromolecules, including enzymes and receptors. These interactions may modulate enzyme activity or influence signaling pathways, contributing to its role in metabolic processes. Further research is necessary to elucidate the specific mechanisms and pathways involved, which could lead to insights into its therapeutic potential .

Several compounds share structural similarities with 2-amino-5-oxohexanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminopentanoic Acid | Similar amino and carboxyl groups | Found in protein structures |

| 3-Aminobutyric Acid | Similar backbone | Known as a neurotransmitter (gamma-Aminobutyric Acid) |

| 5-Aminolevulinic Acid | Contains an amino group | Precursor in heme synthesis |

While these compounds share certain characteristics, 2-amino-5-oxohexanoic acid hydrochloride is unique due to its specific keto group position and non-proteinogenic nature, which influences its reactivity and biological roles .

Biocatalytic Synthesis Approaches

L-amino Acid Oxidase-Catalyzed Synthesis

L-amino acid oxidase represents a significant enzymatic approach for synthesizing 2-amino-5-oxohexanoic acid hydrochloride through stereospecific oxidative deamination processes. These flavin adenine dinucleotide-dependent enzymes catalyze the oxidation of L-amino acids to their corresponding alpha-keto acids, with molecular oxygen serving as the electron acceptor and generating hydrogen peroxide as a byproduct [1] [2].

The enzymatic mechanism involves two distinct half-reactions: the reductive half-reaction where the amino acid substrate undergoes oxidation to form an imino acid intermediate with concurrent reduction of the flavin adenine dinucleotide cofactor, followed by the oxidative half-reaction where the reduced flavin adenine dinucleotide is reoxidized by molecular oxygen [1]. The imino acid intermediate subsequently undergoes nonenzymatic hydrolysis to yield the desired alpha-keto acid product and ammonia [1].

L-amino acid oxidases demonstrate preferential catalytic specificity for hydrophobic and aromatic L-amino acids, with kinetic parameters following Michaelis-Menten kinetics [1]. The enzyme activity is significantly influenced by pH conditions, with optimal activity typically observed at pH values ranging from 7.5 to 8.5 depending on the specific amino acid substrate [1]. Temperature optimization studies reveal that these enzymes maintain activity across a broad temperature range, with optimal temperatures typically between 25°C and 37°C [1] [3].

Recent developments have focused on engineering thermostable ancestral L-amino acid oxidases through ancestral sequence reconstruction, resulting in hyper-thermostable variants with exceptional long-term stability suitable for industrial keto acid synthesis [4]. These engineered variants demonstrate improved total turnover numbers and can achieve conversion rates exceeding 95% with yields of 95.1 grams per liter or higher in reactor systems [3].

Enzymatic Conversion from L-Glutamine

The enzymatic conversion pathway from L-glutamine represents an alternative biocatalytic approach utilizing glutaminase enzymes that catalyze the hydrolysis of L-glutamine to produce L-glutamate and ammonia [5]. These enzymes, particularly those derived from Escherichia coli, exhibit specific activity levels of approximately 515 units per milligram under optimal conditions [5].

The glutaminase-catalyzed reaction proceeds through the following mechanism: L-glutamine plus water yields L-glutamate plus ammonia, with the enzyme demonstrating optimal activity at pH 4.9 and temperature of 37°C [5]. The enzyme maintains approximately 90% of maximum activity at 0°C and demonstrates remarkable stability in the presence of 15% volume per volume ethanol and methanol, making it suitable for various solvent systems [5].

Quality control parameters for glutaminase-based synthesis include monitoring specific activity, thermal stability, and substrate specificity. The enzyme demonstrates high catalytic efficiency with Km and Vmax values optimized for L-glutamine substrates [5]. Temperature optima studies reveal that while 37°C provides maximum activity, the enzyme retains substantial activity across a broader temperature range, facilitating process flexibility [5].

Industrial applications of glutaminase-based synthesis have been demonstrated in high-density culture systems, where fed-batch cultivation techniques achieve enzyme activities of 440 units per milliliter [6]. The enzymatic production process can achieve total product yields of 69.7 grams per liter within 40 minutes under optimized conditions, with molar yields of 67% against both substrate components [6].

Optimization Parameters for Enzymatic Production

The optimization of enzymatic production parameters requires systematic evaluation of multiple variables including pH, temperature, enzyme concentration, reaction time, and substrate concentration. Response surface methodology has proven effective for optimizing these interconnected parameters, with central composite design approaches facilitating comprehensive parameter evaluation [7].

Temperature optimization studies demonstrate that enzymatic activity is highly sensitive to thermal conditions, with optimal temperatures typically ranging from 80°C to 100°C depending on the specific enzyme system [7]. The relationship between temperature and enzyme activity follows complex kinetics, with higher temperatures initially increasing reaction rates but potentially leading to enzyme denaturation at excessive temperatures [7].

pH optimization represents a critical parameter affecting enzyme conformation and substrate binding affinity. The optimal pH range for most amino acid oxidases varies from 4.9 to 8.5, with specific optima dependent on the amino acid substrate [1] [7]. pH effects on enzymatic kinetics demonstrate that both the enzyme and substrate exist in ionic equilibrium at specific pH values, enabling optimal substrate binding and maximum oxidation rates [1].

Enzyme concentration optimization studies reveal that dosage levels between 0.5 and 2.0 milliliters per kilogram provide optimal activity, with higher concentrations leading to substrate inhibition effects [7]. The relationship between enzyme concentration and reaction kinetics follows Michaelis-Menten behavior, with apparent Km values varying depending on the specific enzyme-substrate combination [8].

Reaction time optimization indicates that enzymatic processes typically require 12 to 24 hours for complete conversion, with reaction rates influenced by substrate concentration, enzyme activity, and environmental conditions [7] [9]. Kinetic studies demonstrate that initial reaction rates are highest during the first portion of the reaction period, with gradual decline as substrate becomes depleted [9].

Chemical Synthesis Routes

Synthesis from L-2-Aminoadipic Acid

The chemical synthesis of 2-amino-5-oxohexanoic acid hydrochloride from L-2-aminoadipic acid represents a direct oxidative transformation approach utilizing the natural lysine catabolism pathway. This synthesis route exploits the well-established biological oxidation of lysine residues to form allysine intermediates, which subsequently undergo further oxidation to generate the target compound [10] [11].

The oxidative pathway begins with lysine deamination through metal-catalyzed oxidation processes, forming allysine as an intermediate product [10]. The allysine intermediate undergoes subsequent oxidation to yield 2-aminoadipic acid, representing a stable end-product of lysine oxidation [10]. This pathway has been extensively studied in biological systems, particularly in aging human skin collagen where 2-aminoadipic acid accumulates as a marker of protein carbonyl oxidation [10].

Metal-catalyzed oxidation systems employ transition metals such as iron or copper in the presence of hydrogen peroxide to facilitate the oxidative transformation [10]. The reaction mechanism involves the generation of hydroxyl radicals through metal-catalyzed decomposition of hydrogen peroxide, leading to hydrogen atom abstraction from the lysine side chain and subsequent oxidation to the keto acid product [10].

The synthesis parameters require careful optimization of metal catalyst concentration, hydrogen peroxide levels, pH conditions, and reaction temperature. Optimal conditions typically involve pH ranges of 5.5 to 7.5, with higher pH values leading to increased oxidation rates but potential side reactions [10]. Temperature control is essential to prevent excessive oxidation or decomposition of the desired product [10].

Protection-Deprotection Strategies

Protection-deprotection strategies represent essential methodologies for the selective chemical synthesis of 2-amino-5-oxohexanoic acid hydrochloride, enabling the temporary masking of reactive functional groups during synthetic transformations. These approaches are particularly crucial for amino acid synthesis where multiple reactive sites require selective manipulation [12] [13].

The tert-butyloxycarbonyl protection strategy employs di-tert-butyl dicarbonate as the protecting reagent for amino groups, forming stable carbamate derivatives that withstand various reaction conditions [12]. The protection mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the dicarbonate reagent, forming a tetrahedral intermediate that eliminates a carbonate group [12]. Deprotection is achieved using trifluoroacetic acid, which protonates the carbamate oxygen leading to elimination of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amino group [12].

The 9-fluorenylmethyloxycarbonyl protection system utilizes 9-fluorenylmethyl chloroformate for amino group protection, providing base-labile protection that is orthogonal to acid-labile protecting groups [13]. This system is particularly valuable for solid-phase peptide synthesis applications where selective deprotection is required [13]. Deprotection is accomplished using piperidine in dimethylformamide, which abstracts a proton from the fluorene ring system leading to elimination and decarboxylation [13].

The carbobenzyloxy protection strategy employs benzyl chloroformate for amino group protection, providing stable protection that requires hydrogenolysis for removal [13]. This approach is particularly useful when acid-stable protection is required during synthetic transformations [13]. Deprotection is achieved using palladium on carbon catalyst under hydrogen atmosphere, which cleaves the benzyl-oxygen bond through hydrogenolysis [13].

Carboxyl group protection strategies commonly employ tert-butyl esters for acid-labile protection or benzyl esters for hydrogenolysis-labile protection [13]. These approaches enable selective manipulation of the carboxyl functionality while maintaining amino group protection throughout the synthetic sequence [13].

Oxidation Approaches for Keto Group Formation

The formation of keto groups in 2-amino-5-oxohexanoic acid hydrochloride synthesis requires selective oxidation methodologies that can transform alcohol or aldehyde precursors to the desired carbonyl functionality while preserving other sensitive groups. Multiple oxidation approaches have been developed to achieve this transformation with high selectivity and efficiency [14] [15].

The Jones oxidation method utilizes chromic acid in sulfuric acid medium to oxidize secondary alcohols to ketones [14]. This reagent provides a nearly neutral solution that can accommodate various acid-sensitive functional groups, making it suitable for complex amino acid substrates [14]. The reaction mechanism involves formation of a chromate ester intermediate followed by elimination to generate the ketone product [14].

Pyridinium chlorochromate oxidation represents a mild alternative that operates under anhydrous conditions, providing excellent selectivity for secondary alcohol oxidation to ketones [14]. This reagent is particularly valuable when basic conditions are required or when water-sensitive substrates are involved [14]. The reaction proceeds through a similar chromate ester mechanism but under controlled conditions that minimize over-oxidation [14].

Sodium hypochlorite oxidation in acetic acid offers a cost-effective and environmentally friendly approach for ketone formation [14]. This method has been widely adopted for large-scale synthesis due to its accessibility and effectiveness [14]. The reaction mechanism involves formation of a hypochlorite ester intermediate that undergoes elimination to form the ketone product [14].

The Swern oxidation method employs dimethyl sulfoxide activated by oxalyl chloride, providing a mild and selective approach for oxidizing alcohols to ketones at low temperatures [15]. This method is particularly valuable for temperature-sensitive substrates or when other oxidation methods prove too harsh [15].

Dess-Martin periodinane oxidation utilizes a hypervalent iodine reagent that provides exceptionally mild conditions for alcohol oxidation to ketones [15]. This method operates under neutral conditions and tolerates a wide range of functional groups, making it ideal for complex amino acid substrates [15].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification methods represent the primary approach for isolating and purifying 2-amino-5-oxohexanoic acid hydrochloride from complex reaction mixtures. These techniques leverage the differential interactions between the target compound and stationary phase materials to achieve high-resolution separation and purification [16] [17].

Ion-exchange chromatography utilizes the ionic nature of amino acids to achieve separation based on charge differences. The technique employs silica gel or resin-based stationary phases that contain charged functional groups capable of interacting with the ionizable amino and carboxyl groups of the target compound [16]. The separation mechanism involves loading the amino acid mixture onto the column, followed by gradient elution using solutions of varying pH and ionic strength [16].

The optimization of ion-exchange chromatography requires careful selection of stationary phase chemistry, with strong acid cation exchangers typically employed for amino acid separations [16]. The mobile phase composition must be optimized to provide adequate resolution while maintaining reasonable analysis times [16]. pH gradient elution systems enable the sequential elution of amino acids based on their isoelectric points, with neutral amino acids eluting before acidic or basic species [16].

Size-exclusion chromatography provides an alternative separation mechanism based on molecular size differences rather than chemical interactions [16]. This approach is particularly valuable when ion-exchange methods prove insufficient or when desalting operations are required [16]. The technique utilizes porous stationary phases that separate molecules based on their ability to penetrate the pore structure [16].

High-performance liquid chromatography represents the most versatile and high-resolution approach for amino acid purification [17]. The technique employs high-pressure systems with finely divided stationary phases to achieve exceptional separation efficiency [17]. Detection systems including ultraviolet spectrophotometry and fluorescence detection enable sensitive monitoring of the purification process [17].

Flash column chromatography provides a rapid purification method suitable for preparative-scale isolation of amino acid products [18]. This technique utilizes silica gel stationary phases with optimized particle sizes to achieve rapid separations with good resolution [18]. The method is particularly valuable for removing common impurities and achieving the purity levels required for pharmaceutical applications [18].

Crystallization Protocols

Crystallization protocols represent essential purification techniques for obtaining 2-amino-5-oxohexanoic acid hydrochloride in high purity and crystalline form. These methods exploit the differential solubility characteristics of the target compound compared to impurities, enabling effective purification through controlled crystal formation [19] [20].

Aqueous crystallization protocols utilize the natural solubility properties of amino acids in water-based systems [19]. The technique involves dissolving the crude product in heated aqueous solutions followed by controlled cooling to induce crystal formation [19]. The crystallization process can be enhanced through seeding with pure crystals to promote nucleation and control crystal morphology [19].

Slow evaporation crystallization represents a traditional approach that provides excellent crystal quality through gradual solvent removal [20]. This method involves preparing saturated solutions of the target compound followed by controlled evaporation under ambient conditions [20]. The slow evaporation process allows for the formation of well-developed crystals with minimal defects [20].

Vapor diffusion crystallization employs the controlled mixing of the compound solution with an anti-solvent through vapor phase equilibration [20]. This technique provides superior control over nucleation and crystal growth rates, resulting in high-quality crystals suitable for analytical characterization [20]. The method is particularly valuable when traditional crystallization approaches fail to provide adequate crystal quality [20].

Microwave-assisted crystallization represents an advanced technique that utilizes plasmonic nanostructures combined with microwave heating to accelerate crystal formation [19]. This approach significantly reduces crystallization times while maintaining crystal quality, with evaporation times reduced up to 9-fold compared to room temperature methods [19]. The technique employs silver nanofilms as selective nucleation sites that facilitate heterogeneous crystal growth [19].

Temperature-controlled crystallization protocols involve systematic variation of solution temperature to optimize crystal formation conditions [19]. The approach requires careful monitoring of solubility curves and nucleation temperatures to achieve optimal crystal yield and quality [19]. Temperature gradients can be employed to create localized supersaturation conditions that promote controlled crystal growth [19].

Quality Control Parameters

Quality control parameters for 2-amino-5-oxohexanoic acid hydrochloride synthesis and purification encompass comprehensive analytical evaluations to ensure product purity, identity, and consistency. These parameters are essential for pharmaceutical applications where stringent quality standards must be maintained [21] [22].

Purity assessment represents the primary quality control parameter, with high-performance liquid chromatography serving as the standard analytical method [22]. The technique provides quantitative determination of the target compound while simultaneously detecting and quantifying impurities [22]. Purity specifications typically require levels exceeding 95% for pharmaceutical applications, with individual impurities limited to less than 0.1% [22].

Identity confirmation utilizes multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to verify the chemical structure of the synthesized compound [22]. Nuclear magnetic resonance spectroscopy provides detailed structural information including stereochemical configuration and purity assessment [22]. Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target structure [22].

Amino acid composition analysis determines the quantitative content of the target compound and any amino acid impurities that may be present [22]. This analysis typically employs acid hydrolysis followed by derivatization and chromatographic analysis [22]. The technique provides essential information for pharmaceutical applications where amino acid content must be precisely controlled [22].

Optical rotation measurements verify the stereochemical purity of the synthesized compound, ensuring that the desired enantiomer predominates [22]. This parameter is particularly important for biologically active compounds where stereochemical purity directly impacts efficacy and safety [22]. Polarimetric analysis provides rapid assessment of optical purity with high precision [22].

Residual solvent analysis employs gas chromatography to quantify trace levels of organic solvents that may remain from synthesis and purification processes [22]. This analysis is essential for pharmaceutical applications where solvent residues must be controlled to acceptable levels [22]. The technique provides sensitive detection of volatile organic compounds with excellent specificity [22].

Water content determination utilizes Karl Fischer titration to quantify moisture levels in the final product [22]. This parameter affects product stability and storage characteristics, requiring careful control for pharmaceutical applications [22]. The technique provides accurate and precise measurement of water content with minimal sample requirements [22].